Superior Predicted Binding Affinity from Pyridazinyl Ether Moiety Compared to Non-Heterocyclic Ethers
The 6-methylpyridazin-3-yl ether group in CAS 1251609-91-2 provides a dual hydrogen bond acceptor motif that is absent in closely related 3-methoxybenzamide analogs such as N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide (CAS 312623-35-1). This structural feature, highlighted in Hh-signal cascade inhibitor patents, is predicted to enhance binding to the SMO receptor through additional polar interactions [1]. The same patent family explicitly demonstrates that compounds lacking such heteroaryl ether linkages exhibit significantly diminished Hh pathway inhibition, typically >100 nM IC50 versus low nM for optimized members of the class [1].
| Evidence Dimension | Predicted binding affinity enhancement via hydrogen bonding |
|---|---|
| Target Compound Data | Two additional hydrogen bond acceptor nitrogens (pyridazine ring) vs. methoxy oxygen |
| Comparator Or Baseline | N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide (CAS 312623-35-1) with a single methoxy H-bond acceptor |
| Quantified Difference | Not directly quantified for this specific compound; class-level patent SAR suggests >10-fold potency improvement for pyridazinyl ethers over simple alkoxy ethers in Shh-Light II cellular assays |
| Conditions | Inferred from Shh-Light II (Shh-L2) and alkaline phosphatase (AP) based screening formats described in patent WO2010129620A1 |
Why This Matters
Researchers prioritizing SMO antagonism should select pyridazinyl ether-containing analogs over simple alkoxy variants to maximize the probability of achieving low nanomolar cellular activity.
- [1] Stanton, B. Z., et al. WO2010129620A1. Imidazo [1, 2-a] pyridin-2-yl-phenyl derivatives to be used in cancer treatment. World Intellectual Property Organization, 2010. View Source
